1-{[benzyl(methyl)amino]methyl}-4-bromo-5-methyl-1H-indole-2,3-dione
Overview
Description
1-{[benzyl(methyl)amino]methyl}-4-bromo-5-methyl-1H-indole-2,3-dione is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-{[benzyl(methyl)amino]methyl}-4-bromo-5-methyl-1H-indole-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst to form the indole core.
Aminomethylation: The benzyl(methyl)amino group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the indole compound react to form the desired product.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{[benzyl(methyl)amino]methyl}-4-bromo-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-{[benzyl(methyl)amino]methyl}-4-bromo-5-methyl-1H-indole-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[benzyl(methyl)amino]methyl}-4-bromo-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The benzyl(methyl)amino group can interact with biological receptors, while the bromine atom may enhance binding affinity and specificity . The compound’s indole core allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling .
Comparison with Similar Compounds
Similar compounds to 1-{[benzyl(methyl)amino]methyl}-4-bromo-5-methyl-1H-indole-2,3-dione include:
5-Bromo-1-methyl-1H-indole: Lacks the benzyl(methyl)amino group, making it less versatile in biological applications.
1-{[benzyl(methyl)amino]methyl}-1H-indole-2,3-dione: Similar structure but without the bromine atom, which may affect its reactivity and binding properties.
4-Bromo-5-methyl-1H-indole-2,3-dione: Lacks the benzyl(methyl)amino group, reducing its potential for specific interactions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[benzyl(methyl)amino]methyl]-4-bromo-5-methylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-12-8-9-14-15(16(12)19)17(22)18(23)21(14)11-20(2)10-13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXFGIITLSQGOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C(=O)C2=O)CN(C)CC3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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